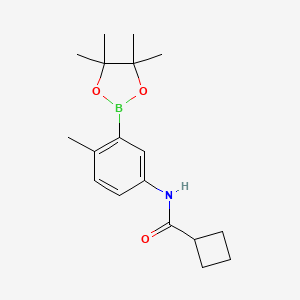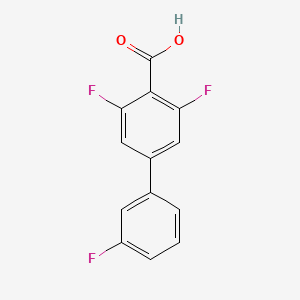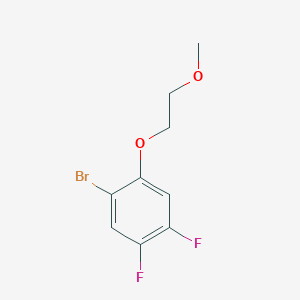
1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H9BrF2O2 It is a derivative of benzene, substituted with bromine, fluorine, and a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene typically involves the bromination and fluorination of a benzene derivative, followed by the introduction of the methoxyethoxy group. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Fluorination: The bromobenzene is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the fluorine atoms at the desired positions.
Methoxyethoxylation: Finally, the methoxyethoxy group is introduced through a nucleophilic substitution reaction using a suitable reagent like 2-methoxyethanol in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Bromination and Fluorination: Using large reactors and controlled conditions to ensure the selective introduction of bromine and fluorine atoms.
Continuous Flow Reactors: Employing continuous flow reactors for the methoxyethoxylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4,5-difluoro-2-methoxybenzene: Similar structure but lacks the methoxyethoxy group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a similar methoxyethoxy group but differs in the position of bromine and fluorine atoms.
1-Bromo-4-methoxybenzene: Lacks fluorine atoms and has a different substitution pattern.
Uniqueness
1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene is unique due to the combination of bromine, fluorine, and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H9BrF2O2 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
1-bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-2-3-14-9-5-8(12)7(11)4-6(9)10/h4-5H,2-3H2,1H3 |
InChI Key |
MUBASQZAQXAVLI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


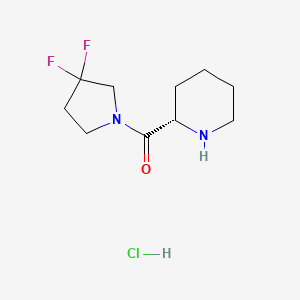

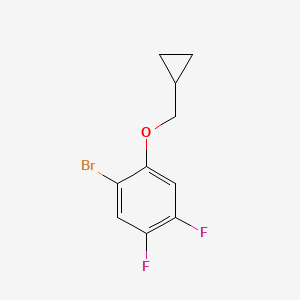
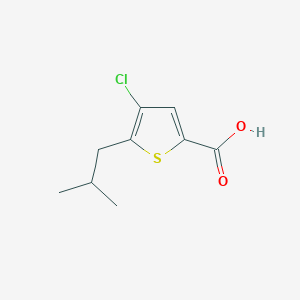
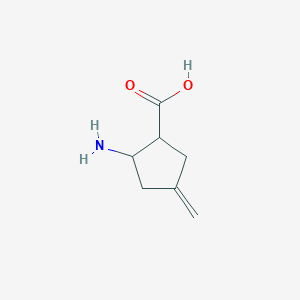
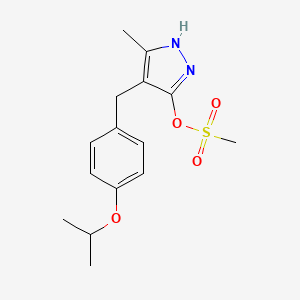
![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
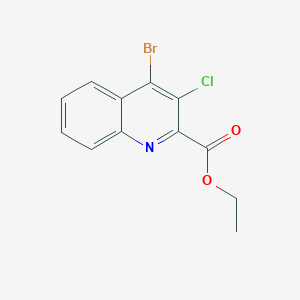
![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)
